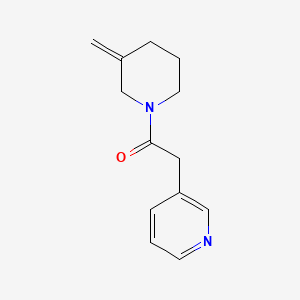

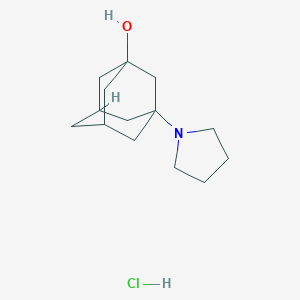

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic molecule that may be of interest due to its potential for forming hydrogen bonds and interacting with various chemical species. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar pyridine derivatives and their interactions, which can be extrapolated to hypothesize about the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of 1-(pyridin-2-yl amino)methyl napthalene-2-ol through a Mannich condensation reaction using 2-aminopyridine, naphthalene-2-ol, and formaldehyde . This suggests that similar synthetic strategies could potentially be employed for the synthesis of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, possibly involving a condensation of pyridine derivatives with appropriate aldehydes or ketones.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques, including FT-IR, UV-Visible, NMR, and computational methods like DFT calculations . These techniques can provide information on the planarity of the molecule, the delocalization of electrons, and the presence of intermolecular hydrogen bonding, which are all relevant to understanding the structure of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions, including decarbonylation as observed in the fragmentation of α-diketones like 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione . This indicates that the ketone group in 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one could be reactive and may participate in similar decarbonylation processes or other reactions involving the carbonyl group.

Physical and Chemical Properties Analysis

The physical properties of pyridine derivatives can be complex, as demonstrated by the behavior of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, which was initially described as a liquid but later obtained as monoclinic crystals . This highlights the potential for diverse physical states and the importance of purification methods in characterizing such compounds. The chemical properties, including the ability to form hydrogen bonds and the reactivity of functional groups, are crucial for understanding the behavior of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one in various environments.

Scientific Research Applications

Water-like Behavior of 1,2-Ethanediol in Binary Mixtures with Pyridine

Research into the behavior of 1,2-ethanediol in mixtures with pyridine and its derivatives reveals insights into hydrogen bonding capabilities akin to those of water, highlighting the potential for such mixtures in understanding liquid phase associations and thermodynamic properties (Przybyla et al., 2011).

Catalytic Applications in Ethylene Dimerization

The synthesis of (imino)pyridine ligands and their palladium complexes has demonstrated selective catalytic activity in ethylene dimerization, providing a foundation for the development of highly efficient catalyst systems in industrial applications (Nyamato et al., 2015).

Coordination Chemistry and Ligand Synthesis

Advancements in the synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands have opened new avenues for creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

DNA Binding and Anticancer Activity

Studies on Cu(II) complexes of tridentate ligands have revealed their potential in DNA binding and nuclease activity, indicating possible applications in anticancer therapies and the understanding of metal-DNA interactions (Kumar et al., 2012).

Synthesis of Pyridine/Piperidine-Decorated Crown Ethers

Research on the synthesis of building blocks for pyridine/piperidine-decorated crown ethers has contributed to the development of functionalized crown ethers, showcasing the versatility of these compounds in chemical synthesis and potential applications in molecular recognition and catalysis (Nawrozkij et al., 2014).

Facile One-Pot Synthesis of Ortho-Aminocarbonitriles

Innovative approaches to the synthesis of ortho-aminocarbonitriles fused to heterocycles have demonstrated the efficiency of pseudo four-component reactions, offering new pathways for the rapid production of complex organic molecules with potential applications in pharmaceuticals and materials science (Mojtahedi et al., 2016).

properties

IUPAC Name |

1-(3-methylidenepiperidin-1-yl)-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11-4-3-7-15(10-11)13(16)8-12-5-2-6-14-9-12/h2,5-6,9H,1,3-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKZCTRQEBSRRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517517.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)

![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)

![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)

![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)

![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)